1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-(furan-2-ylmethyl)-4-iodopyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN3O/c9-7-4-11-12(8(7)10)5-6-2-1-3-13-6/h1-4H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDYCVCAXVMIFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=C(C=N2)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by iodination and subsequent functionalization with the furan moiety. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring. The iodination can be achieved using iodine or iodinating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiols, or alkyl halides under basic conditions.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Hydrogenated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in developing new materials and pharmaceuticals.
Table 1: Chemical Reactions of this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Forms furan-2-carboxylic acid derivatives | Potassium permanganate |
| Reduction | Produces hydrogenated pyrazole derivatives | Sodium borohydride |
| Substitution | Substitutes iodine with nucleophiles | Sodium azide, thiols |
Biology
The compound has been investigated for its potential as a bioactive molecule with significant antimicrobial and anticancer properties. Studies have shown that it can inhibit specific enzymes and modulate receptor functions.
Antimicrobial Activity : Research indicates that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Overview
| Pathogen Type | Activity Level |
|---|---|
| Gram-positive bacteria | High |
| Gram-negative bacteria | Moderate |
Medicine
In medicinal chemistry, this compound is explored for therapeutic applications, particularly as an enzyme inhibitor or receptor modulator. Its structural attributes allow it to interact effectively with biological targets.
Case Study: Anticancer Potential
In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) have demonstrated that this compound can induce cell cycle arrest and apoptosis.
Table 3: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | Observed Effect |
|---|---|
| MCF-7 | Significant cytotoxicity |
| HeLa | Moderate cytotoxicity |
| A549 | Notable cytotoxic effects |
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings provide a scaffold that can bind to active sites, while the iodine and amine groups can participate in hydrogen bonding and other interactions. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Effects at Position 1
The furan-2-ylmethyl group distinguishes this compound from analogues with alternative aromatic or heteroaromatic substituents:
- Thiophen-2-ylmethyl: 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine (CAS 4394-26-7) replaces the oxygen atom in furan with sulfur.
- 4-Fluorophenyl : 1-(4-Fluorophenyl)-4-iodo-1H-pyrazol-5-amine (Mol. Wt. 233.14) lacks the heterocyclic furan group but includes a fluorinated phenyl ring. Fluorine’s electronegativity increases metabolic stability compared to iodine’s polarizability .
Halogen Substituents at Position 4
The iodine atom at position 4 is a critical feature. Comparisons include:
- Chloro and Fluoro Analogues : Compounds like 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine (8a) exhibit smaller halogens, reducing steric hindrance and altering reactivity. Iodine’s larger size may increase steric bulk and influence binding interactions in biological targets .
- Electronic Effects : The C–I bond’s polarizability may enhance electrophilic substitution reactivity compared to C–F or C–Cl bonds, though iodine’s lability under certain conditions (e.g., light) could impact stability .
Core Heterocycle Variations
- Tetrazole vs. Pyrazole : N-(Furan-2-ylmethyl)-1-(4-iodophenyl)-1H-tetrazol-5-amine (compound 3 in ) replaces the pyrazole core with a tetrazole ring. Tetrazoles are more electron-deficient, which may enhance coordination with metal ions or alter pharmacokinetic properties .
Structural and Physicochemical Properties
Table 1: Comparative Analysis of Key Compounds
Biological Activity
1-(Furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine is a heterocyclic compound noted for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews its biological activity through various studies, highlighting its mechanisms of action, applications, and comparative analyses with similar compounds.
- Chemical Name : this compound
- CAS Number : 1248947-94-5
- Molecular Formula : C8H8IN3O
- Molecular Weight : 289.07 g/mol
The biological activity of this compound is attributed to its structural features, which allow it to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzyme activities by binding to active sites, potentially affecting metabolic pathways.
- Receptor Modulation : It can modulate receptor functions, influencing cellular responses and signaling pathways.
- Halogen Bonding : The iodine atom enhances binding affinity to biological targets through halogen bonding, which may improve the efficacy of the compound in therapeutic applications .
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound, revealing promising results against various pathogens.
Table 1: Antimicrobial Activity Overview
The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with complete bacterial death observed within a short incubation period.
Anticancer Potential
Research has also explored the anticancer potential of this compound. In vitro studies indicate that the compound may induce cell cycle arrest and apoptosis in cancer cell lines.
Case Study: Cancer Cell Line Evaluation
In a study assessing various cancer cell lines, the compound demonstrated notable cytotoxic effects:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).
- Findings :
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct advantages of this compound:
Table 2: Comparison with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 1-(Furan-2-ylmethyl)-4-bromo-1H-pyrazol-5-amine | Moderate | Low |
| 1-(Furan-2-ylmethyl)-4-chloro-1H-pyrazol-5-amine | Low | Moderate |
| 1-(Furan-2-ylmethyl)-4-iоdo−1H-pyrazol−5-amіne | High | High |
The presence of iodine significantly enhances both antimicrobial and anticancer activities compared to bromo and chloro derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(furan-2-ylmethyl)-4-iodo-1H-pyrazol-5-amine, and how can its purity be validated?
- Methodological Answer : The compound can be synthesized via cyclization reactions starting from substituted hydrazides and carbonyl derivatives. For example, phosphorous oxychloride (POCl₃) at 120°C has been used to cyclize substituted benzoic acid hydrazides into pyrazole cores . Post-synthesis, purity should be validated using analytical techniques such as high-resolution mass spectrometry (HRMS) and elemental analysis. Chromatographic methods (e.g., HPLC) coupled with UV detection are recommended for assessing purity >95% .
Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Look for characteristic peaks: N-H stretches (~3300 cm⁻¹ for amines), C-I stretches (~500 cm⁻¹), and furan C-O-C asymmetric vibrations (~1250 cm⁻¹) .
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons in the furan ring (δ 6.2–7.4 ppm), pyrazole NH₂ (δ ~5.5 ppm, broad), and methylene (CH₂) linking furan and pyrazole (δ ~4.8 ppm) .
- ¹³C NMR : Iodo-substituted carbon (C-I, δ ~90 ppm), pyrazole carbons (δ ~140–160 ppm), and furan carbons (δ ~110–150 ppm) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Based on structurally similar pyrazoles, this compound may exhibit acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3). Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software is ideal for determining bond lengths, angles, and intermolecular interactions. For example, the furan ring’s planarity and iodine’s steric effects can be quantified. Data collection at low temperatures (e.g., 173 K) improves resolution, and refinement with R-factors <0.05 ensures accuracy .
Q. What experimental strategies can address contradictions in reported synthetic yields or byproduct formation?
- Methodological Answer : Discrepancies may arise from reaction conditions (e.g., solvent polarity, temperature). Systematic optimization using Design of Experiments (DoE) is recommended. For example, varying POCl₃ stoichiometry (1–3 eq.) and reaction time (2–24 hrs) can identify optimal parameters. LC-MS monitoring of intermediates helps track byproducts like over-iodinated derivatives .
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) can model the iodine atom’s leaving-group potential. Fukui indices identify electrophilic/nucleophilic sites, while transition-state simulations (e.g., IRC analysis) predict reaction pathways. Compare results with experimental kinetic data from SNAr reactions with amines or thiols .
Q. What in vitro assays are suitable for evaluating its bioactivity, and how should controls be designed?
- Methodological Answer :
- Antimicrobial Activity : Follow CLSI guidelines using microdilution assays (e.g., MIC against S. aureus or E. coli). Include positive controls (ciprofloxacin) and solvent controls (DMSO ≤1% v/v) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Normalize results to untreated cells and validate with IC₅₀ calculations .
Q. How can thermal stability and decomposition kinetics be analyzed for this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) at 10°C/min under nitrogen identifies decomposition onset temperatures. Kissinger or Ozawa methods calculate activation energy (Eₐ) from DSC data. Compare with high-energy materials like HMX; decomposition >200°C suggests suitability for high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
